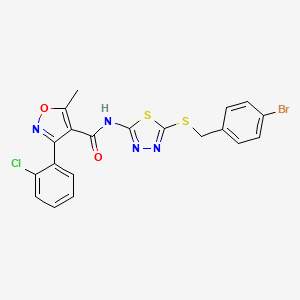

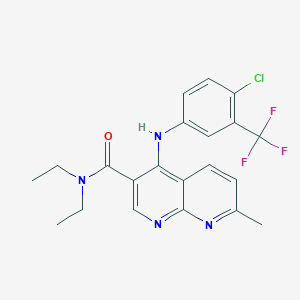

4-((4-chloro-3-(trifluoromethyl)phenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature should not exceed 70 degrees Celsius .

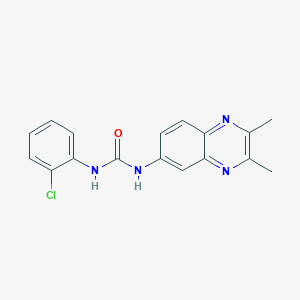

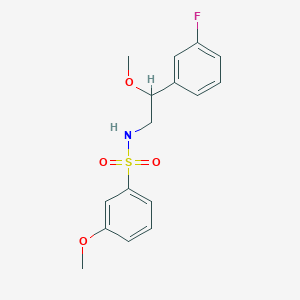

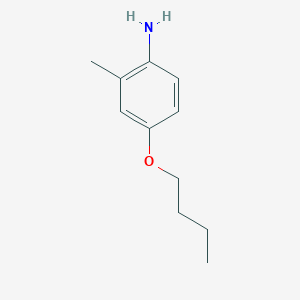

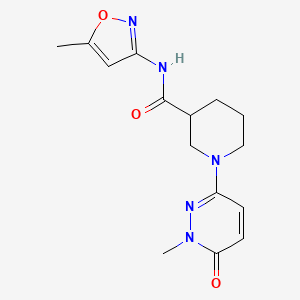

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectral methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .

Applications De Recherche Scientifique

Antibacterial Applications

The synthesis of analogs related to naphthyridine derivatives has shown potential antibacterial activity. For instance, studies on pyridonecarboxylic acids, a closely related chemical class, have demonstrated significant antibacterial properties, suggesting potential applications in developing new antimicrobial agents. These compounds were synthesized through reactions involving cyclic amines and exhibited activity that, in some cases, surpassed existing antibiotics like enoxacin (Egawa et al., 1984).

Anticancer Research

Research on naphthoquinone derivatives containing phenylaminosulfanyl moieties, closely related to the chemical structure , has demonstrated potent cytotoxic activity against various human cancer cell lines. These findings highlight the potential of such compounds in cancer treatment, with specific derivatives showing remarkable activity and inducing apoptosis in cancer cells (Ravichandiran et al., 2019).

Chemiluminescence in Analytical Chemistry

Compounds related to the chemical structure of interest have been used as derivatization reagents in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application is significant for sensitive and selective detection of carboxylic acids and amines, demonstrating the versatility of naphthyridine derivatives in analytical chemistry (Morita & Konishi, 2002).

Material Science Applications

Naphthyridine derivatives have been explored in the synthesis of novel aromatic polyamides, offering promising materials with low moisture absorption and low dielectric constants, suitable for advanced electronic applications. These materials, derived from fluorinated monomers, exhibit excellent thermal stability and mechanical properties, indicating potential use in high-performance plastics and coatings (Chung & Hsiao, 2008).

Anti-inflammatory and Analgesic Potential

Studies have identified N-substituted derivatives of naphthyridine as potent anti-inflammatory and analgesic agents, which are entirely devoid of acute gastrotoxicity. These compounds represent a promising direction for developing safer therapeutic agents for treating pain and inflammation without the common side effects associated with nonsteroidal anti-inflammatory drugs (Grossi et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

4-[4-chloro-3-(trifluoromethyl)anilino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClF3N4O/c1-4-29(5-2)20(30)15-11-26-19-14(8-6-12(3)27-19)18(15)28-13-7-9-17(22)16(10-13)21(23,24)25/h6-11H,4-5H2,1-3H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAGSGXEEROXND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)Cl)C(F)(F)F)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2448540.png)

![Methyl [2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2448546.png)

![8-(azepan-1-ylsulfonyl)-2-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2448551.png)

![2-Chloro-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-N-propylacetamide](/img/structure/B2448554.png)

![2-[(4-aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2448555.png)